4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide
Beschreibung
Eigenschaften
CAS-Nummer |
919280-39-0 |
|---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-12-11-17-18(24)20(22-13-21-17)26-16-9-7-14(8-10-16)19(25)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) |
InChI-Schlüssel |
CESRDTYIWAIHRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a condensation reaction involving a pyrrole derivative and a pyrimidine derivative.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Coupling with Phenylbenzamide: The final step involves coupling the pyrrolopyrimidine core with N-phenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrrolopyrimidine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that phosphorylate proteins, which can activate or deactivate various signaling pathways within cells. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
The methyl group at the 5-position in the target compound and 42Q likely reduces oxidative metabolism, enhancing half-life .
Linker and Substituents: The benzamide group in the target compound may offer better selectivity than urea in 42Q, as urea derivatives often exhibit broader kinase off-target effects .
Pharmacological Implications :
- Compounds with polar dione or triazole moieties () may face challenges in bioavailability, whereas the target compound’s ether-benzamide balance likely optimizes solubility and permeability .
- Piperazine-carboxamide derivatives () demonstrate the versatility of carboxamide linkers but lack the pyrrolopyrimidine scaffold’s kinase specificity .
Research Findings and Limitations
- VEGFR-2 Inhibition: 42Q (a close analog of the target compound) shows confirmed binding to VEGFR-2 via X-ray crystallography, suggesting a shared mechanism of action .
- Kinase Selectivity: The human kinome comprises 518 kinases , and subtle structural differences (e.g., benzamide vs. urea) may significantly impact selectivity.
- Data Gaps: Limited experimental data (e.g., IC50 values, pharmacokinetic profiles) in the evidence necessitates caution in extrapolating conclusions.
Biologische Aktivität
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 240.26 g/mol. It features a pyrrolo[3,2-d]pyrimidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 919278-08-3 |
| Boiling Point | 455.6 °C (predicted) |
| Density | 1.34 g/cm³ (predicted) |
| pKa | 5.06 (predicted) |
Kinase Inhibition
The primary mechanism through which 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide exerts its biological effects is through the inhibition of various kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular processes such as proliferation and apoptosis.
- Targeting Specific Kinases :
- Induction of Apoptosis :
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
- Cell Proliferation Inhibition :
- Mechanistic Insights :
Study on Kinase Inhibition
A recent study focused on synthesizing derivatives of benzamide compounds similar to 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide found that modifications in the structure led to varied inhibitory effects on RET kinase activity. The most potent derivative showed strong inhibition at both molecular and cellular levels, highlighting the importance of structural optimization for enhancing biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide and other related compounds:
| Compound Name | Kinase Target | IC50 (µM) | Notes |
|---|---|---|---|
| 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide | PDGFRα/PDGFRβ | 2.27 | Effective against K562 cells |
| Compound I-8 | RET kinase | <10 | Strongly inhibited RET activity |
| Sorafenib | Multiple RTKs | ~20 | Standard comparison for efficacy |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols.
Core Pyrrolo[3,2-d]pyrimidine Formation : Start with halogenation of a pyridine derivative (e.g., chlorination at position 4) to introduce reactive sites for substitution.
Oxy-Linkage Formation : Couple the pyrrolopyrimidine core with a benzamide moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Introduce the methyl group at the 5-position of the pyrrolopyrimidine ring using methylating agents like methyl iodide in the presence of a palladium catalyst .
- Key Analytical Validation : Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR .
Q. What biochemical pathways or enzyme systems are hypothesized to be targeted by this compound?
- Methodological Answer : Structural analogs (e.g., trifluoromethyl-substituted benzamides) suggest potential interactions with:
- Phosphotransferases (PPTases) : Critical for bacterial lipid biosynthesis. Competitive inhibition assays using purified PPTases (e.g., AcpS) can validate binding affinity via fluorescence polarization .
- Kinase Domains : The pyrrolopyrimidine scaffold resembles ATP-competitive kinase inhibitors. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen for activity against kinases like JAK2 or EGFR .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Elucidation : High-resolution mass spectrometry (HRMS) coupled with ¹H/¹³C NMR for backbone confirmation. Aromatic protons in the pyrrolopyrimidine ring typically appear as doublets at δ 8.2–8.5 ppm .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are standard for in vitro studies .
Advanced Research Questions
Q. How to design experiments to optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For SNAr reactions, optimize base strength (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity (DMF vs. DMSO) .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and minimize side reactions (e.g., over-oxidation) .
Q. How to resolve contradictions in enzyme inhibition data across different assay formats?
- Methodological Answer :
- Assay Comparison : If IC₅₀ values differ between fluorescence-based and radiometric assays, evaluate interference from the compound’s autofluorescence or quenching effects. Use orthogonal methods like SPR (Surface Plasmon Resonance) to measure binding kinetics independently .
- Redundancy Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions and rule out false positives .
Q. What computational strategies are effective for predicting off-target interactions or metabolite profiles?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with non-target proteins (e.g., cytochrome P450 isoforms). Prioritize docking poses with ΔG < -8 kcal/mol for experimental validation .
- ADMET Prediction : Employ QSAR models in software like ADMET Predictor to estimate metabolic stability (e.g., CYP3A4 liability) and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
